2,5-dimethylbenzenesulfonic Acid Dihydrate
Overview
Description
2,5-Dimethylbenzenesulfonic acid dihydrate is an organic compound with the molecular formula C8H10O3S·2H2O. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used as a reagent in various chemical reactions and has applications in both industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzenesulfonic acid dihydrate is typically synthesized by sulfonating p-xylene with concentrated sulfuric acid. The reaction involves the following steps:
- p-Xylene is treated with 93% sulfuric acid, which introduces the sulfonic acid group (-SO3H) to the benzene ring.
Distillation: The water formed during the reaction is removed by distillation to obtain the dihydrate form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in efficiently removing water and other impurities.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzenesulfonic acid dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products include 2,5-dimethylbenzoic acid.
Reduction: Products include 2,5-dimethylbenzenesulfonate.
Scientific Research Applications
2,5-Dimethylbenzenesulfonic acid dihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a standard for calibration.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 2,5-dimethylbenzenesulfonic acid dihydrate involves its ability to act as a strong acid, donating protons (H+) in chemical reactions. This property makes it useful in catalyzing various organic reactions. The sulfonic acid group interacts with molecular targets, facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzenesulfonic acid dihydrate
- 2-Mesitylenesulfonic acid dihydrate
- p-Toluenesulfonic acid monohydrate
Uniqueness
2,5-Dimethylbenzenesulfonic acid dihydrate is unique due to the specific positioning of the methyl groups, which influences its reactivity and solubility. Compared to other similar compounds, it offers distinct advantages in certain chemical reactions and industrial applications .
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonic acid;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.2H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZNHHUWLGOSQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052867 | |
Record name | 2,5-Dimethylbenzenesulfonic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66905-17-7 | |
Record name | 2,5-Dimethylbenzenesulfonic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Xylene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.